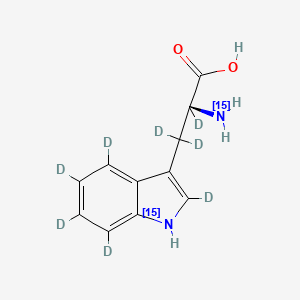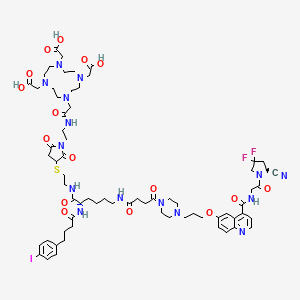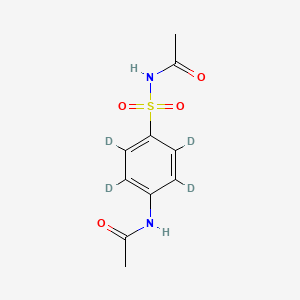
N1,N4-Diacetylsulfanilamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-Diacetylsulfanilamide-d4 is a deuterated form of N1,N4-Diacetylsulfanilamide, which is a sulfonamide compound. This compound is primarily used as an intermediate in the synthesis of Sulfacetamide-d4, an isotope-labeled analog of Sulfacetamide. Sulfacetamide is an antibiotic used for treating skin infections, urinary tract infections, acne, and seborrheic dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for research purposes.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfacetamide: An antibiotic used for treating bacterial infections.
Sulfanilamide: A parent compound used in the synthesis of various sulfonamide antibiotics.
N1,N4-Diacetylsulfanilamide: The non-deuterated form of N1,N4-Diacetylsulfanilamide-d4.
Uniqueness
This compound is unique due to its deuterated nature, which makes it valuable in isotope-labeled studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D |
Clé InChI |
YTJJPFRVBNFIBN-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


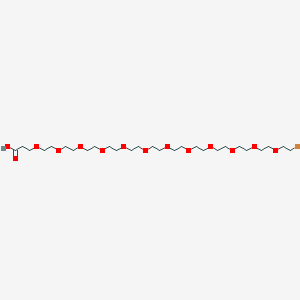
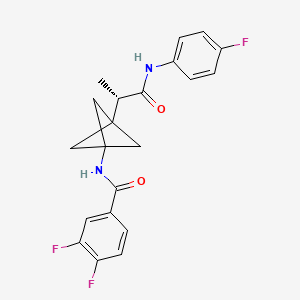
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
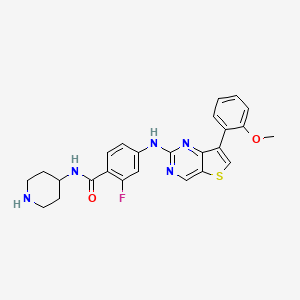
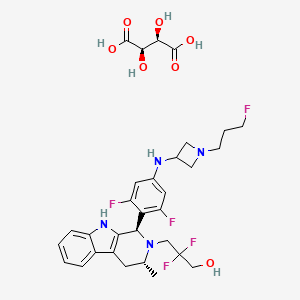
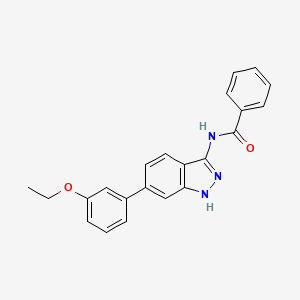
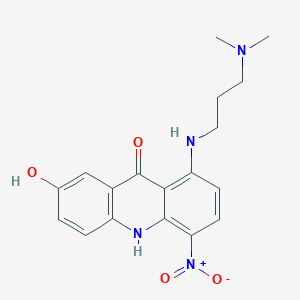
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
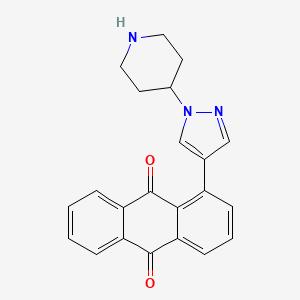
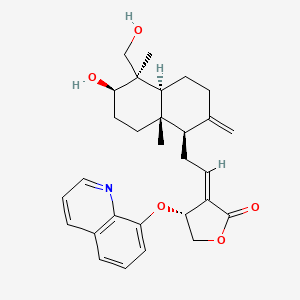
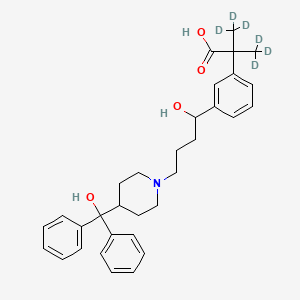
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
